An In-Depth Technical Guide to the Chemical Properties of 10-N-Boc-amino-dec-1-ene
An In-Depth Technical Guide to the Chemical Properties of 10-N-Boc-amino-dec-1-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-N-Boc-amino-dec-1-ene, also known as tert-butyl (dec-9-en-1-yl)carbamate, is a valuable bifunctional molecule in organic synthesis. Its structure incorporates a terminal alkene and a Boc-protected amine, rendering it a versatile building block for the introduction of a ten-carbon aliphatic chain with a protected nitrogen functionality. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and general synthetic and analytical methodologies. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines theoretical knowledge with data from analogous compounds to provide a practical resource for laboratory applications.
Chemical and Physical Properties
Precise experimental physical properties for 10-N-Boc-amino-dec-1-ene are not widely reported in the scientific literature. The data presented below is a combination of computed values and typical properties for similar long-chain N-Boc protected amines.
Table 1: Physical and Chemical Properties of 10-N-Boc-amino-dec-1-ene
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₉NO₂ | PubChem[1] |
| Molecular Weight | 255.40 g/mol | PubChem[1][2] |
| CAS Number | 313469-03-3 | PubChem[1][2] |
| Appearance | Expected to be a colorless to pale yellow oil or low melting solid | General knowledge of similar compounds |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, hexanes, THF) and insoluble in water. | General knowledge of similar compounds |
| XLogP3 | 4.9 | PubChem[1] |
| Monoisotopic Mass | 255.219829168 Da | PubChem[1] |
Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~4.9 | m | 2H | -CH=CH ₂ |
| ~4.5 | br s | 1H | -NH - |
| ~3.1 | q | 2H | -CH ₂-NH- |
| ~2.0 | q | 2H | -CH ₂-CH=CH₂ |
| ~1.44 | s | 9H | -C(CH ₃)₃ |
| ~1.2-1.5 | m | 12H | -(CH ₂)₆- |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~156 | C =O (carbamate) |
| ~139 | -C H=CH₂ |
| ~114 | -CH=C H₂ |
| ~79 | -C (CH₃)₃ |
| ~40 | -C H₂-NH- |
| ~34 | -C H₂-CH=CH₂ |
| ~30 | -C H₂-CH₂-NH- |
| ~29 | -(C H₂)₄- |
| ~28 | -C(C H₃)₃ |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3340 | N-H stretch (carbamate) |
| ~3075 | =C-H stretch (alkene) |
| ~2925, 2855 | C-H stretch (alkane) |
| ~1690 | C=O stretch (carbamate) |
| ~1640 | C=C stretch (alkene) |
| ~1520 | N-H bend (carbamate) |
| ~990, 910 | =C-H bend (alkene) |
Chemical Reactivity
The reactivity of 10-N-Boc-amino-dec-1-ene is dictated by its two primary functional groups: the terminal alkene and the Boc-protected amine.
Reactivity of the Terminal Alkene
The terminal double bond is susceptible to a variety of electrophilic addition and radical reactions, making it a versatile handle for further chemical modifications.
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Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene into a primary alcohol, providing a route to ω-hydroxy-N-Boc-aminodecane.
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Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) will form the corresponding epoxide, a useful intermediate for introducing various functionalities via nucleophilic ring-opening.
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Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, can yield either an aldehyde or a carboxylic acid, respectively.
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Heck and Suzuki Couplings: As a terminal alkene, it can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
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Metathesis: The terminal alkene can undergo olefin metathesis reactions, such as cross-metathesis with other olefins, to construct more complex molecules.
Reactivity of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.
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Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol). This regenerates the primary amine, which can then be used in subsequent reactions such as amide bond formation or alkylation.
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Stability: The Boc group is generally stable to basic conditions, nucleophiles, and catalytic hydrogenation, allowing for selective reactions at the alkene terminus without affecting the protected amine.
Experimental Protocols
General Protocol for the Synthesis of 10-N-Boc-amino-dec-1-ene
This protocol is based on standard procedures for the N-Boc protection of primary amines using di-tert-butyl dicarbonate (Boc₂O).
Materials:
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10-aminodec-1-ene
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Di-tert-butyl dicarbonate (Boc₂O)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (optional, as base)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Dissolve 10-aminodec-1-ene (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
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To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.2 eq). If the starting amine is in its hydrochloride salt form, a base such as triethylamine (2.2 eq) or sodium bicarbonate is required. For the free amine, the reaction can often proceed without an added base.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
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Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc₂O and acidic byproducts.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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The crude 10-N-Boc-amino-dec-1-ene can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
General Protocol for the Deprotection of 10-N-Boc-amino-dec-1-ene
This protocol describes the removal of the Boc protecting group to yield 10-aminodec-1-ene.
Materials:
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10-N-Boc-amino-dec-1-ene
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 10-N-Boc-amino-dec-1-ene in DCM in a round-bottom flask.
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Cool the solution in an ice bath and add TFA (typically 20-50% v/v in DCM) dropwise.
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Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
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Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate under reduced pressure to obtain 10-aminodec-1-ene. Further purification may be achieved by distillation or chromatography if necessary.
Mandatory Visualizations
Caption: Synthetic workflow for 10-N-Boc-amino-dec-1-ene.
Caption: Reactivity map of 10-N-Boc-amino-dec-1-ene.
Safety and Handling
10-N-Boc-amino-dec-1-ene is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
10-N-Boc-amino-dec-1-ene is a synthetically useful building block for the introduction of a functionalized ten-carbon chain in the development of novel chemical entities. While specific, experimentally determined physicochemical and spectroscopic data are not widely published, its chemical behavior can be reliably predicted based on the well-established reactivity of its constituent functional groups. The general protocols provided in this guide offer a starting point for the synthesis and manipulation of this compound in a laboratory setting. As with any chemical, proper safety precautions should always be observed. Further research to fully characterize this compound would be a valuable contribution to the chemical community.
